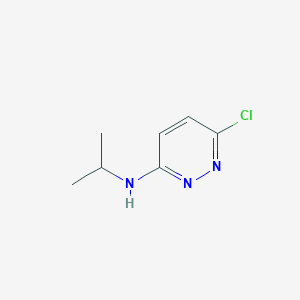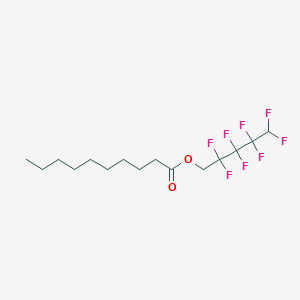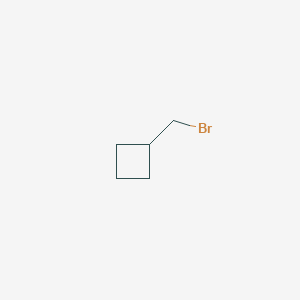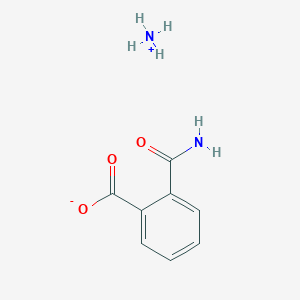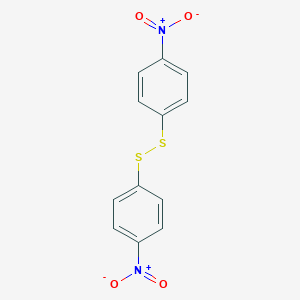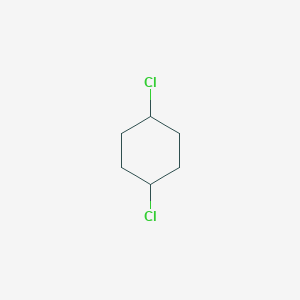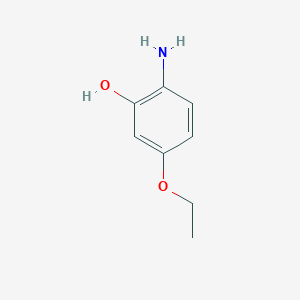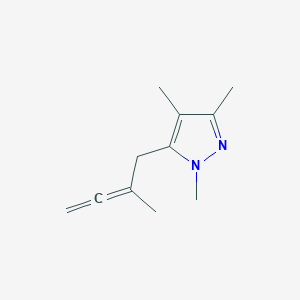
Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as piperine, a natural compound found in black pepper, and has been used in traditional medicine for centuries. In recent years, scientific research has focused on the synthesis, mechanism of action, and potential applications of this compound.
Mécanisme D'action
The mechanism of action of pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB). These enzymes and proteins are involved in inflammation and cancer development.
Effets Biochimiques Et Physiologiques
Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl- has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and prostaglandins. It has also been found to have anticancer properties by inducing apoptosis (programmed cell death) in cancer cells. Additionally, it has been found to have antimicrobial properties by inhibiting the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl- has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been found to have low toxicity, making it a safer alternative to other compounds. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl-. One direction is to further investigate its potential applications in the fields of medicine, agriculture, and food science. Another direction is to study its mechanism of action in more detail to better understand its effects on the body. Additionally, future research could focus on developing new synthesis methods for this compound to improve its efficiency and yield.
Méthodes De Synthèse
Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl- can be synthesized through various methods, including the Hantzsch reaction, the Knorr reaction, and the Fischer indole synthesis. The Hantzsch reaction involves the reaction of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. The Knorr reaction involves the reaction of a 1,3-dicarbonyl compound and a hydrazine derivative. The Fischer indole synthesis involves the reaction of an aryl hydrazine and a ketone or aldehyde.
Applications De Recherche Scientifique
Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl- has been studied extensively in scientific research for its potential applications in various fields. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. It has also been studied for its potential use as a pesticide and as a flavor enhancer.
Propriétés
Numéro CAS |
17512-08-2 |
|---|---|
Nom du produit |
Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl- |
Formule moléculaire |
C11H16N2 |
Poids moléculaire |
176.26 g/mol |
InChI |
InChI=1S/C11H16N2/c1-6-8(2)7-11-9(3)10(4)12-13(11)5/h1,7H2,2-5H3 |
Clé InChI |
FXOTWDYPDWRMSA-UHFFFAOYSA-N |
SMILES |
CC1=C(N(N=C1C)C)CC(=C=C)C |
SMILES canonique |
CC1=C(N(N=C1C)C)CC(=C=C)C |
Synonymes |
Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl-, |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



